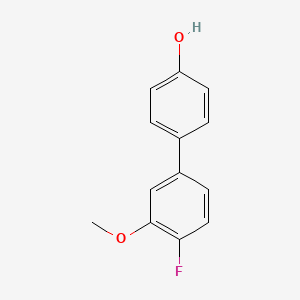

4-(4-Fluoro-3-methoxyphenyl)phenol

Description

Contextual Significance of Fluorinated Phenolic Biphenyls in Advanced Organic Synthesis and Molecular Design

Fluorinated phenolic biphenyls represent a privileged structural motif in the landscape of organic synthesis and molecular design. The presence of the hydroxyl group provides a handle for further functionalization or can act as a key interacting moiety in biological systems. Simultaneously, the fluorine atom can modulate the acidity of the phenol (B47542), influence metabolic stability, and participate in specific non-covalent interactions, such as hydrogen bonds and halogen bonds.

The biphenyl (B1667301) core, with its defined torsional angle, provides a rigid scaffold that is crucial for the spatial arrangement of functional groups, a key aspect in the design of molecules with specific binding properties to biological targets or for the construction of highly ordered materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of such biphenyl derivatives, allowing for the efficient and selective formation of the carbon-carbon bond between the two aromatic rings. labnovo.com

Overview of Current Research Trajectories for 4-(4-Fluoro-3-methoxyphenyl)phenol and Its Analogues

Current research on this compound and its analogues is primarily focused on two major avenues: the development of novel therapeutic agents and the creation of advanced functional materials. In medicinal chemistry, these compounds are being investigated for their potential as inhibitors of various enzymes and as modulators of receptor activity. The specific substitution pattern of this compound, with its fluoro, methoxy (B1213986), and hydroxyl groups, offers a rich tapestry for molecular recognition.

In the field of materials science, fluorinated biphenyls are being explored for their applications in liquid crystals, polymers with enhanced thermal and chemical resistance, and organic light-emitting diodes (OLEDs). google.comuva.es The introduction of fluorine can lead to materials with desirable properties such as high thermal stability and specific liquid crystalline phases. google.com

While specific research on this compound is still emerging, studies on closely related analogues provide a strong indication of its potential. For instance, various fluorinated biphenyl derivatives have been synthesized and evaluated for their biological activities, demonstrating the versatility of this structural class. sigmaaldrich.comcymitquimica.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO₂ | cymitquimica.com |

| Molecular Weight | 218.22 g/mol | cymitquimica.com |

| CAS Number | 1261959-63-0 (for the isomer 3-Fluoro-4-(3-methoxyphenyl)phenol) | aksci.com |

Note: Specific experimental data for this compound, such as melting point and detailed spectroscopic data, are not widely available in the public domain and would typically be found in specialized chemical databases or research publications.

Synthesis and Characterization

The synthesis of this compound would most likely be achieved through a Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of a protected 4-bromophenol (B116583) or a related derivative with 4-fluoro-3-methoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base. The boronic acid precursor, 4-fluoro-3-methoxybenzyl alcohol (CAS 128495-45-4), is a known compound. sigmaaldrich.comalfa-chemistry.com

Characterization of the final product would involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) would be crucial for confirming the connectivity of the atoms and the successful incorporation of fluorine. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the hydroxyl, methoxy, and fluoro groups, as well as the aromatic rings. Mass spectrometry would be used to confirm the molecular weight of the compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXMZCABXXDPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613463 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64465-63-0 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Comprehensive Spectroscopic Analysis of 4 4 Fluoro 3 Methoxyphenyl Phenol and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Detailed experimental mass spectrometry data, including molecular weight confirmation and an analysis of fragmentation pathways for 4-(4-Fluoro-3-methoxyphenyl)phenol, is not available in the reviewed scientific literature. To perform such an analysis, the compound would be ionized, and the mass-to-charge ratio of the resulting molecular ion and its fragments would be measured. This would confirm the molecular weight and provide insights into the molecule's structure and bond strengths. A theoretical analysis would predict fragmentation patterns, such as the cleavage of the ether bond or loss of functional groups from the aromatic rings, but without experimental data, these pathways remain hypothetical.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing Analysis

Published X-ray crystallography data for this compound could not be located. This type of analysis requires a suitable single crystal of the compound. If available, X-ray diffraction would provide precise atomic coordinates, allowing for the definitive determination of its three-dimensional structure in the solid state. Key parameters such as bond lengths, bond angles, and torsion angles would be elucidated. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, including the nature of intermolecular interactions like hydrogen bonding and van der Waals forces, which govern the material's bulk properties. Without experimental crystallographic data, a detailed discussion of the solid-state molecular geometry and crystal packing for this specific compound is not possible.

Chemical Transformations and Derivatization Reactions of 4 4 Fluoro 3 Methoxyphenyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization, enabling oxidation, etherification, and esterification reactions.

The oxidation of phenols can lead to a range of products, depending on the oxidant and reaction conditions. For 4-(4-fluoro-3-methoxyphenyl)phenol, oxidation can proceed via a one-electron pathway to form a phenoxyl radical. This radical intermediate is a key species in certain transformations. For instance, the oxidation of fluorophenols can be utilized to enable nucleophilic aromatic substitution through a process of homolysis-enabled electronic activation.

Under stronger oxidation conditions, such as those employing chromic acid, phenols can be converted to quinones. youtube.com In the case of this compound, oxidation could potentially lead to the formation of a benzoquinone derivative, although the substitution pattern may influence the reaction's feasibility and outcome. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom on the adjacent ring will modulate the electron density of the phenol (B47542) ring, thereby affecting its oxidation potential.

Studies on the oxidation of substituted phenols, such as those with para-methoxy and other groups, have shown that the reaction often proceeds via hydrogen atom transfer (HAT) to form a phenoxyl radical. nih.govacs.orgnih.gov This initial step can be followed by further reactions, including coupling with other radical species or further oxidation. For example, cupric-superoxo complexes have been used to oxidize para-substituted phenols, leading to the formation of benzoquinones. nih.govacs.orgnih.gov

Table 1: Potential Oxidation Reactions of the Phenolic Hydroxyl Group

| Oxidant/Reaction Condition | Potential Product(s) | Mechanistic Pathway |

| Mild one-electron oxidant | Phenoxyl radical | Electron transfer |

| Strong oxidant (e.g., Chromic Acid) | Benzoquinone derivative | Multi-electron oxidation |

| Cupric-superoxo complex | Benzoquinone derivative | Hydrogen Atom Transfer (HAT) |

The phenolic hydroxyl group of this compound is readily converted into ether and ester functionalities, which can alter the compound's physical and chemical properties.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from phenols. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org This SN2 reaction involves the deprotonation of the phenol with a base, such as sodium hydride, to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether.

A general scheme for the etherification of this compound is as follows:

Deprotonation: this compound is treated with a strong base (e.g., NaH) to form the sodium 4-(4-fluoro-3-methoxyphenyl)phenoxide.

Nucleophilic Substitution: The resulting phenoxide is reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

The use of silver oxide (Ag₂O) as a mild base is an alternative that allows for the direct reaction of the phenol with an alkyl halide without pre-forming the alkoxide. libretexts.org

Esterification: The esterification of phenols is typically achieved by reaction with acyl chlorides or acid anhydrides, as the reaction with carboxylic acids is often too slow to be practical. chemguide.co.uklibretexts.orgchemguide.co.uk The reactivity can be enhanced by first converting the phenol to its more reactive phenoxide form by treatment with a base like sodium hydroxide (B78521). libretexts.org

For example, the reaction of this compound with an acyl chloride, such as ethanoyl chloride, at room temperature would yield the corresponding phenyl ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk

Table 2: Etherification and Esterification Reagents for this compound

| Reaction Type | Reagent(s) | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Alkyl aryl ether |

| Alkyl halide (e.g., C₆H₅CH₂Br), Ag₂O | Benzyl aryl ether | |

| Esterification | Acyl chloride (e.g., CH₃COCl) | Phenyl ester |

| Acid anhydride (B1165640) (e.g., (CH₃CO)₂O) | Phenyl ester | |

| Benzoyl chloride, NaOH | Phenyl benzoate |

Functionalization of the Aromatic Rings

Both aromatic rings of this compound are susceptible to functionalization, primarily through electrophilic aromatic substitution. The fluorine-bearing ring also presents an opportunity for nucleophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto aromatic rings. wikipedia.org The directing effects of the existing substituents on both rings of this compound will govern the position of further substitution.

Phenolic Ring: The hydroxyl group is a strongly activating, ortho-, para-directing group. The biphenyl (B1667301) moiety at the para position will also influence the regioselectivity. Electrophilic attack will be directed to the positions ortho to the hydroxyl group.

Fluoro-methoxy-substituted Ring: The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The combined effect of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the methoxy group and ortho to the fluorine.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of a halogen (Cl, Br, I) onto the aromatic ring. Phenols are sufficiently activated to react with halogens without a Lewis acid catalyst. wikipedia.org

Nitration: The introduction of a nitro group (NO₂). Nitration of phenols can be achieved with various nitrating agents, and the regioselectivity can be influenced by the reaction conditions. rsc.orgdergipark.org.tr However, attempts to nitrate (B79036) similar structures, such as 4-fluoro-2-methoxyphenol, have been reported to fail, suggesting that the substitution pattern can significantly impact reactivity. researchgate.net

Friedel-Crafts Reactions: Alkylation and acylation of the aromatic rings. wikipedia.orgsigmaaldrich.comnih.govyoutube.comorganic-chemistry.org The presence of the activating hydroxyl and methoxy groups would favor these reactions, although the Lewis acid catalyst may coordinate with these oxygen-containing functional groups, potentially complicating the reaction.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Activating/Deactivating Groups | Predicted Position of Substitution |

| Phenolic Ring | -OH (strongly activating, o,p-directing) | Ortho to the hydroxyl group |

| Fluoro-methoxy Ring | -OCH₃ (strongly activating, o,p-directing), -F (deactivating, o,p-directing) | Ortho and para to the methoxy group |

The mechanism generally proceeds through a two-step addition-elimination process involving a negatively charged Meisenheimer complex intermediate. The rate of this reaction is dependent on the stability of this intermediate.

Furthermore, as mentioned in section 5.1.1, the oxidation of the phenolic hydroxyl to a phenoxyl radical can act as a transient, powerful electron-withdrawing group, significantly activating the fluoro-substituted ring towards nucleophilic attack.

Cyclization Reactions and Heterocycle Formation Incorporating the 4-Fluoro-3-methoxyphenyl Moiety

The structure of this compound can serve as a scaffold for the synthesis of various heterocyclic compounds, such as benzofurans and chromones. These reactions often involve the functionalization of the phenol followed by an intramolecular cyclization.

Benzofuran Synthesis: Benzofurans can be synthesized from phenols through various strategies. nih.govorganic-chemistry.orgjocpr.comresearchgate.net One common approach involves the ortho-alkynylation of the phenol followed by an intramolecular cyclization. For this compound, this would entail:

Introduction of an alkyne group at one of the positions ortho to the hydroxyl group.

Intramolecular cyclization, often catalyzed by a transition metal such as gold, palladium, or copper, to form the furan (B31954) ring.

Chromone (B188151) Synthesis: Chromones (1-benzopyran-4-ones) are another class of heterocycles accessible from phenolic precursors. ijrpc.comijrar.orgtutorsglobe.comorganic-chemistry.orgsemanticscholar.org A general route involves the reaction of an ortho-hydroxyaryl ketone with various reagents to construct the pyranone ring. To apply this to this compound, the following steps could be envisioned:

Friedel-Crafts acylation of the phenol to introduce an acetyl group ortho to the hydroxyl group, forming an ortho-hydroxyacetophenone derivative.

Condensation of the resulting ketone with a suitable reagent, such as an ester or a formylating agent, followed by cyclization under acidic or basic conditions to yield the chromone ring system.

Role of 4 4 Fluoro 3 Methoxyphenyl Phenol As a Strategic Chemical Intermediate and Building Block

Precursor in the Synthesis of Diverse Biologically Active Scaffolds

The utility of 4-(4-Fluoro-3-methoxyphenyl)phenol extends across the synthesis of various molecular frameworks designed to interact with specific biological systems. Its structure serves as a cornerstone for generating libraries of compounds for screening and development, leading to the identification of potent and selective agents for therapeutic and diagnostic applications.

Building Blocks for Kinase Inhibitor Design (e.g., EPHA2/GAK Inhibitors)

The 4-(4-fluoro-3-methoxyphenyl) moiety is a critical component in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. Therefore, designing inhibitors that can selectively target specific kinases is a major goal in modern drug development.

In the development of inhibitors for EphA2 (Ephrin type-A receptor 2) and GAK (Cyclin G-associated kinase), the 4-fluoro-3-methoxyphenyl group has been identified as a key structural element for achieving high potency and selectivity. Researchers have incorporated this moiety into macrocyclic 2-aminopyrimidine-based compounds. In one such study, a compound featuring the 4-fluoro-3-methoxyphenyl substituent, designated as compound 23 , demonstrated a promising selectivity profile for EPH kinases and GAK. The crystal structure of this compound bound to EphA2 (PDB: 8QQY) revealed that the 4-fluoro-3-methoxyphenyl group extends into a "back pocket" of the kinase's ATP-binding site, in close proximity to the "gatekeeper" residue, which is crucial for determining inhibitor selectivity. This specific orientation and interaction underscore the importance of the substituent's unique electronic and steric properties.

| Compound Feature | Research Finding | Source |

| Scaffold | 2-Aminopyrimidine-based macrocycle | |

| Key Substituent | 4-Fluoro-3-methoxyphenyl | |

| Target Kinases | EPHA2, GAK | |

| Binding Interaction | Substituent reaches into the kinase's back pocket | |

| Selectivity Driver | Interaction with the gatekeeper residue (Threonine) | |

| Potency Marker | The macrocyclic compound 23 stabilized EPHA2 with a thermal shift (ΔTm) of 8.5 K. |

Intermediates in the Synthesis of Pyrimidine (B1678525) Derivatives

The same research that highlights the role of this compound derivatives in kinase inhibition also confirms their use as intermediates for complex pyrimidine derivatives. The core of the potent EPHA2/GAK inhibitor mentioned above is a 2-aminopyrimidine (B69317) motif. The synthesis of the final macrocyclic inhibitor involves coupling the 4-fluoro-3-methoxyphenyl group (as a boronic acid derivative in a Suzuki coupling) to a pyrimidine-containing fragment, demonstrating the utility of this phenol's structural backbone in constructing these important heterocyclic systems.

Components in Schiff Base Formations

Schiff bases, which contain a carbon-nitrogen double bond (imine), are versatile intermediates and biologically active compounds themselves. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. For a phenol (B47542) such as this compound to be used in Schiff base formation, it would generally first be converted into a corresponding aldehyde, for instance, by introducing a formyl (-CHO) group onto the phenolic ring ortho to the hydroxyl group. This resulting aldehyde, which would be a derivative of the parent phenol, could then readily react with various amines to yield a wide array of Schiff base derivatives. While this represents a logical synthetic pathway, specific examples detailing the use of this compound for this purpose are not prominent in a review of the scientific literature.

Precursors for Fluoroacetamide (B1672904) Analogues

Fluoroacetamide derivatives are of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. The synthesis of fluoroacetamide analogues from this compound would likely proceed through a multi-step sequence. A common route would involve the introduction of an amino group to the phenolic scaffold, followed by N-acylation using a fluoroacetylating agent (like fluoroacetyl chloride). This would attach the desired fluoroacetamide moiety to the core structure derived from the parent phenol. However, specific literature detailing the application of this compound as a direct precursor for fluoroacetamide analogues is not readily found.

Building Blocks for Azetidinone and Pyrazole Derivatives

Azetidinones , also known as β-lactams, are a core feature of many important antibiotics. A primary method for their synthesis is the Staudinger cycloaddition, which involves the reaction of a Schiff base with a ketene. As discussed, this compound can be considered a potential precursor to the necessary Schiff base intermediates, thus making it a theoretical starting point for azetidinone synthesis.

Pyrazoles are five-membered heterocyclic compounds with a wide range of pharmacological activities. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. To utilize this compound as a building block for pyrazoles, it would need to be chemically transformed into a suitable 1,3-dicarbonyl intermediate. While the fluorinated methoxyphenyl-phenol scaffold is found in various biologically active pyrazole-containing molecules, direct synthetic routes starting from this specific phenol are not extensively documented in the literature.

Intermediates for PET Imaging Ligands (e.g., mGluR2 NAMs)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific molecular probes (ligands) that are labeled with a positron-emitting radionuclide. The development of ligands for targets like the metabotropic glutamate (B1630785) receptor 2 (mGluR2) is an active area of research for understanding neuropsychiatric disorders. Phenolic compounds are crucial precursors for these ligands because the hydroxyl group provides a convenient site for radiolabeling, often through methylation with Carbon-11 ([¹¹C]).

While the general "fluoro-methoxyphenyl-phenol" structural motif is a key feature in potent mGluR2 negative allosteric modulators (NAMs) developed as PET ligands, published research has focused on isomers of this compound. For example, potent mGluR2 NAMs have been synthesized using 4-(2-fluoro-4-hydroxyphenyl) derivatives as the phenolic precursors for the final [¹¹C]-radiolabeling step. Although these examples utilize a different regioisomer, they highlight the value of the fluoro-methoxyphenyl-phenol scaffold in designing high-affinity ligands suitable for PET imaging of the brain.

Advanced Building Block in Fine Chemical Synthesis and Materials Science

The compound this compound holds a significant position in the landscape of modern organic synthesis, serving as a highly versatile and strategic intermediate. Its unique molecular architecture, characterized by a biphenyl (B1667301) core with fluorine, methoxy (B1213986), and hydroxyl functional groups, makes it a valuable precursor for a diverse range of complex molecules and advanced materials. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling its use in the construction of sophisticated molecular frameworks for applications in fine chemicals and materials science.

The presence of the fluorine atom and the methoxy group on one of the phenyl rings, coupled with a hydroxyl group on the other, provides multiple reactive sites. This multi-functionality is a key attribute that allows for its use in a variety of coupling and polymerization reactions. For instance, the phenolic hydroxyl group can be readily converted into a better leaving group, facilitating nucleophilic aromatic substitution reactions, a common strategy in the synthesis of poly(aryl ether)s. researchgate.netresearchgate.net

In the realm of fine chemical synthesis, this compound is particularly useful for constructing biaryl and polyaryl structures, which are common motifs in pharmaceuticals and other biologically active compounds. The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, is a frequently employed method to create the biphenyl backbone of such molecules. While direct synthesis of this compound can be achieved through such coupling methods, the compound itself can also serve as a starting point for further elaboration. For example, the phenolic hydroxyl group can be used to introduce other functionalities or to link the biphenyl unit to other molecular scaffolds.

In materials science, this compound is a key monomer for the creation of high-performance polymers and liquid crystals. The fluorine and methoxy substituents can impart desirable properties to the resulting materials, such as thermal stability, specific dielectric properties, and unique mesomorphic behaviors in liquid crystals. nih.govresearchgate.net

The synthesis of advanced polymers, such as poly(aryl ether ketones) (PAEKs) and poly(aryl ether sulfones) (PAESs), can utilize this compound as a monomer. These polymers are known for their excellent thermal and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. The incorporation of the fluoro and methoxy groups can fine-tune the properties of these polymers, for instance, by enhancing their solubility or modifying their refractive index.

Furthermore, the rigid biphenyl structure of this compound makes it an excellent candidate for the synthesis of liquid crystals. By attaching various mesogenic groups to the phenolic oxygen, a wide array of liquid crystalline materials can be designed. The fluorine and methoxy groups can influence the mesophase behavior, such as the nematic and smectic phases, which is crucial for their application in display technologies. smolecule.comasianpubs.org

The following tables summarize some of the key applications and research findings related to the use of this compound and structurally similar compounds as advanced building blocks.

Table 1: Applications in Fine Chemical and Material Synthesis

| Application Area | Synthetic Utility | Resulting Products/Materials | Key References |

| Fine Chemicals | Intermediate for multi-substituted biphenyls | Biologically active compounds, pharmaceutical precursors | smolecule.com |

| Polymer Chemistry | Monomer for high-performance polymers | Poly(aryl ether)s, Poly(aryl ether ketones) | researchgate.netresearchgate.netnih.gov |

| Materials Science | Precursor for liquid crystals | Nematic and smectic liquid crystals for displays | researchgate.netsmolecule.comasianpubs.org |

Table 2: Selected Research Findings on Related Fluoro- and Methoxy-Substituted Biphenyls

| Research Focus | Key Findings | Implication for this compound |

| Liquid Crystal Synthesis | The position of fluoro and alkoxy substituents significantly influences the mesomorphic properties, including the type of liquid crystal phase and the transition temperatures. | The specific substitution pattern of this compound is expected to lead to unique and potentially useful liquid crystalline properties when incorporated into larger molecules. researchgate.netsmolecule.comasianpubs.org |

| Polymer Synthesis | Fluorinated poly(aryl ether)s exhibit low dielectric constants and high thermal stability. | Polymers derived from this compound are likely to possess excellent thermal and dielectric properties, making them suitable for advanced electronic applications. nih.gov |

| Suzuki-Miyaura Coupling | This reaction is a highly efficient method for creating the C-C bond in biphenyl systems, with a wide tolerance for various functional groups. | Provides a reliable and versatile route for both the synthesis of this compound itself and for its subsequent use in building more complex structures. |

Exploration of Biological Activity in Vitro and Molecular Target Interactions

In Vitro Enzyme Inhibition Studies

The unique combination of a fluorine atom and a methoxy (B1213986) group on one of the phenyl rings of the biphenyl (B1667301) structure of 4-(4-Fluoro-3-methoxyphenyl)phenol suggests its potential as a building block for various enzyme inhibitors. The electronic properties and hydrogen-bonding capabilities of the phenolic hydroxyl and methoxy groups can be pivotal for molecular recognition and interaction with enzyme active sites.

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thereby regulating a multitude of cellular processes. The inhibition of specific PDE isoenzymes has emerged as a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases, inflammation, and cardiovascular conditions.

While direct studies on the PDE inhibitory activity of this compound are not extensively documented in the reviewed literature, the structural features of this compound are present in other known PDE inhibitors. For instance, in the development of pyrazolopyridine-pyridazinone based PDE inhibitors, the introduction of a methoxy group on the pyrazolopyridine ring was found to significantly promote PDE4 inhibition. nih.govresearchgate.net This suggests that the methoxyphenyl moiety can be a key pharmacophoric element for interaction with the active site of PDE4.

The general structure-activity relationship (SAR) studies of various PDE inhibitors, such as those for PDE5, have highlighted the importance of specific substitutions on the phenyl ring for potency and selectivity. nih.gov Although the direct contribution of a 4-fluoro-3-methoxyphenyl group has not been singled out in broad QSAR models for PDE5, the exploration of diverse substitution patterns is a common strategy in the optimization of PDE inhibitors. nih.govresearchgate.net

Furthermore, research into PDE4D negative allosteric modulators (NAMs) has shown that these compounds can enhance cognitive function. nih.gov The development of novel PDE inhibitors, including those for PDE9, continues to be an active area of research for conditions like Alzheimer's disease. nih.gov The potential for derivatives of this compound to act as PDE inhibitors remains an area ripe for investigation, given the favorable electronic and steric properties of its substituents.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of MAGL leads to an elevation of 2-AG levels, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammation, and cancer. nih.gov

Derivatives containing a fluorinated phenolic moiety have shown promise as MAGL inhibitors. In a series of benzylpiperidine-based MAGL inhibitors, the introduction of a fluorine atom in the para position of the phenolic hydroxyl group was found to be beneficial for inhibitory activity. While not the exact compound, this highlights the potential of the fluorophenol substructure present in this compound for the design of potent MAGL inhibitors.

Similarly, in the development of reversible MAGL inhibitors based on a salicylketoxime scaffold, a peripheral phenolic ring substituted with a fluorine atom was a feature of potent compounds. The combination of a fluorine atom and a methoxy group in the 4-(4-fluoro-3-methoxyphenyl) moiety could offer a unique blend of lipophilicity and electronic properties that may be advantageous for binding to the MAGL active site.

A study on benzylpiperidine derivatives as MAGL inhibitors provides insight into the structure-activity relationship. The table below summarizes the inhibitory activity of some of these derivatives.

Table 1: In Vitro MAGL Inhibitory Activity of Benzylpiperidine Derivatives

| Compound | Description | MAGL IC50 (nM) | FAAH IC50 (µM) |

|---|---|---|---|

| 7 | Initial benzylpiperidine lead | 133.9 | 5.9 |

| 10a | Fluorine at para-position of phenolic hydroxyl | - | - |

| 10c | Chlorine at para-position of phenolic hydroxyl | 124.6 | >10 |

| 10d | Chlorine at para-position of amide carbonyl | 107.2 | >10 |

| 13 | Combination of fluorine on phenol (B47542) and trifluoromethyl on pyridine | 2.0 | >10 |

Data sourced from a study on benzylpiperidine-based MAGL inhibitors. researchgate.net

The data indicates that halogen substitution on the phenolic ring can influence MAGL inhibitory potency. The significant increase in potency for compound 13, which includes a fluorine-substituted phenol, underscores the potential for developing highly potent MAGL inhibitors from fluorinated phenolic precursors like this compound. researchgate.net

Receptor Modulator Activity

The biphenyl core of this compound also makes it an attractive starting point for the synthesis of receptor modulators, which can fine-tune the activity of various G-protein coupled receptors (GPCRs) involved in neurotransmission.

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a GPCR that plays a crucial role in regulating glutamate release in the central nervous system. Negative allosteric modulators (NAMs) of mGluR2 are of interest for the treatment of neuropsychiatric disorders such as schizophrenia and depression, as they can enhance glutamatergic tone.

A potent and selective mGluR2 NAM, [¹¹C]mG2N001 (compound 13 in the referenced study), was developed as a PET imaging ligand. nih.gov This compound, 5-(2-fluoro-4-[¹¹C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, was synthesized via O-[¹¹C]methylation of its corresponding phenol precursor. nih.gov The precursor contains the 4-(2-fluoro-4-hydroxyphenyl) moiety, which is structurally analogous to this compound, highlighting the direct utility of such phenols in the synthesis of mGluR2 NAMs.

The non-radiolabeled analog of this PET ligand demonstrated potent mGluR2 NAM activity with an IC50 of 1.9 nM. nih.gov The 2-fluoro-4-methoxyphenyl group was shown to form a hydrogen bond with Ser797 and engage in π-π stacking with Phe643 in the allosteric binding pocket of the mGluR2 homology model, indicating the critical role of this substituted phenyl ring in the compound's high affinity and modulatory activity. nih.gov

Table 2: In Vitro Activity of an mGluR2 NAM Derived from a Fluoromethoxyphenyl Precursor

| Compound | Target | Assay | IC50 (nM) |

|---|---|---|---|

| 12 (non-radiolabeled analog) | mGluR2 | NAM activity | 1.9 |

Data sourced from a study on a PET imaging ligand for mGluR2. nih.gov

These findings strongly suggest that this compound is a valuable synthon for the creation of potent and selective mGluR2 NAMs. The specific substitution pattern appears to be key for achieving high-affinity binding to the allosteric site of the receptor.

General In Vitro Biological Screening of Derived Compounds

The phenolic nature and the presence of a biphenyl system in this compound make its derivatives candidates for a wide range of biological activities, including antimicrobial effects.

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.

Derivatives of methoxyphenols, such as vanillin (B372448) and isoferulic acid, have been used as starting materials for the synthesis of compounds with significant antibacterial activity. For example, benzohydrazide (B10538) derivatives synthesized from vanillin have shown good antibacterial sensitivity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, amides derived from isoferulic acid, which also possesses a methoxyphenol structure, have demonstrated selective activity against Mycobacterium smegmatis.

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt cell membranes, inhibit enzymes, and interfere with cellular energy production. The specific substitutions on the phenolic ring can greatly influence the potency and spectrum of activity. The fluoro and methoxy substituents on the this compound core could modulate the lipophilicity and electronic properties of its derivatives, potentially leading to enhanced antimicrobial efficacy.

For instance, studies on various phenolic compounds have shown that the presence of certain functional groups can enhance their ability to inhibit bacterial growth and biofilm formation. Halogenated phenolic derivatives, in particular, have been noted for their potent antibacterial effects.

In the realm of antifungal agents, derivatives of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine bearing a thioether moiety have been synthesized and shown to exhibit significant activity against various fungal pathogens, including Botrytis cinerea. The potential to incorporate the this compound scaffold into such heterocyclic systems could yield novel antifungal candidates.

The table below presents the minimum inhibitory concentrations (MICs) for a selection of antibacterial cinnamoyl amides derived from a methoxyphenol precursor.

Table 3: Antibacterial Activity of N-substituted 3'-(Difluoromethyl)-4'-methoxycinnamoyl Amides

| Compound | Substituent (R) | M. smegmatis MIC (µg/mL) |

|---|---|---|

| 11b | Isopropyl | 8 |

| 11d | Isopentyl | 8 |

| 11g | 2-Phenylethyl | 8 |

Data sourced from a study on difluoromethyl cinnamoyl amides.

These findings illustrate that the methoxyphenyl core can be successfully modified to produce compounds with potent and selective antibacterial activity. The introduction of a fluorine atom, as in this compound, could further enhance these properties.

Antioxidant Activity Assessment (e.g., DPPH method)

The antioxidant potential of the specific compound this compound has not been detailed in the currently available scientific literature. However, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method is a widely accepted and utilized assay for evaluating the antioxidant capacity of phenolic compounds. researchgate.netresearchgate.netnih.gov This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. researchgate.neteurjchem.com

The DPPH radical exhibits a strong absorption at approximately 517 nm, which gives it a deep violet color in solution. researchgate.net When a phenolic compound with antioxidant properties is introduced, it reduces the DPPH radical to DPPH-H, a non-radical species. This reduction is accompanied by a color change from violet to yellow, which results in a decrease in absorbance at 517 nm. researchgate.net The degree of discoloration is directly proportional to the scavenging capacity of the antioxidant compound. researchgate.net

The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. For comparative purposes, the antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the compound is compared to that of Trolox, a water-soluble analog of vitamin E. researchgate.net The simplicity, speed, and cost-effectiveness of the DPPH assay make it a popular primary screening method for the antioxidant activity of novel compounds. researchgate.netnih.gov

Antiproliferative Activity against Cellular Targets (e.g., Tubulin Polymerization Inhibition)

Specific data regarding the antiproliferative activity of this compound, particularly its effect on tubulin polymerization, is not presently available in published research. Inhibition of tubulin polymerization is a key mechanism for various anticancer agents. unar.ac.idnih.gov Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death). unar.ac.id

Compounds that interfere with tubulin polymerization are broadly classified as either tubulin polymerization inhibitors (e.g., colchicine, combretastatin (B1194345) A-4) or microtubule-stabilizing agents (e.g., paclitaxel). unar.ac.idnih.gov Inhibitors prevent the assembly of tubulin dimers into microtubules. The effectiveness of a compound as a tubulin polymerization inhibitor is often assessed through in vitro assays that measure the extent of tubulin polymerization in the presence and absence of the test compound. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is a common metric for its potency. nih.gov While structurally related compounds may exhibit this activity, experimental validation for this compound is required to confirm any potential as a tubulin polymerization inhibitor.

Detailed Analysis of Molecular Interaction and Binding Mode (In Vitro and In Silico)

Hydrogen Bonding Networks in Ligand-Target Complexes

There are no specific molecular docking or in vitro studies available that describe the hydrogen bonding networks formed between this compound and any specific protein targets. In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. thesciencein.org Hydrogen bonds are crucial directional interactions that significantly contribute to the binding affinity and specificity of a ligand for its protein target.

For a phenolic compound like this compound, the hydroxyl (-OH) group is a primary hydrogen bond donor. The methoxy (-OCH3) group and the fluorine (-F) atom can act as hydrogen bond acceptors. The precise network of hydrogen bonds would depend on the specific amino acid residues present in the binding pocket of a target protein. For instance, the phenolic hydroxyl could form hydrogen bonds with the side chains of amino acids such as aspartate, glutamate, serine, or threonine. The methoxy and fluoro groups could interact with hydrogen bond-donating residues like lysine (B10760008) or arginine. Computational studies, such as those employing density functional theory (DFT), can further elucidate the nature and strength of these interactions. eurjchem.com

Optimization of Back-Pocket Interactions within Protein Binding Sites

Specific information regarding the optimization of back-pocket interactions for this compound is not available. The concept of "back pockets" or sub-pockets within a protein's binding site is important in drug design for achieving higher affinity and selectivity. These are often hydrophobic pockets adjacent to the main binding cavity.

The structure of this compound, with its biphenyl-like core, suggests that it could potentially engage in such interactions. The fluorinated phenyl ring and the methoxyphenyl ring could occupy and interact with hydrophobic back pockets in a target protein. The substitution pattern, including the positions of the fluoro and methoxy groups, would be critical in determining the optimal fit within such pockets. These interactions are often driven by the hydrophobic effect, where the displacement of "unhappy" water molecules from the binding site contributes favorably to the binding energy. nih.gov The optimization of these interactions is a key strategy in medicinal chemistry to enhance the potency and selectivity of a lead compound. Without experimental or in silico data for this specific compound, any discussion of its back-pocket interactions remains theoretical.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Analysis of Fluorine and Methoxy (B1213986) Substituent Effects on Biological Activity Profiles

The introduction of fluorine and methoxy groups into a molecule can significantly alter its biological activity. researchgate.net Fluorine, with its high electronegativity and small size, can modulate a compound's acidity, lipophilicity, and metabolic stability. researchgate.net The methoxy group, while also influencing these properties, does so through different electronic and steric interactions.

The position of the methoxy group on an aromatic ring can have a significant impact on the biological properties of a compound. nih.gov For instance, in a series of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the ortho-methoxy substituted compound displayed the most favorable biological properties for potential use as a myocardial perfusion imaging agent. nih.gov This was attributed to accelerated radioactivity clearance from the liver compared to its para-substituted counterpart, which showed higher uptake in non-target organs. nih.gov

Similarly, studies on methoxy-substituted N-benzimidazole-derived carboxamides have shown that the type and number of substituents on the phenyl ring strongly influence biological activity. mdpi.com In one instance, a derivative with both hydroxy and methoxy groups on the phenyl ring demonstrated selective and potent antiproliferative activity against a specific cancer cell line. mdpi.com

The interplay between fluorine and methoxy groups is also a key consideration. In the synthesis of some chalcone (B49325) derivatives, it was observed that the presence of multiple fluorine atoms on an aromatic ring could lead to a nucleophilic aromatic substitution where a fluorine atom is replaced by a methoxy group, particularly when the reaction is carried out in methanol. acgpubs.org This highlights how the electronic environment created by one substituent can influence the reactivity and ultimate structure of the molecule, thereby altering its biological profile.

A study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes explored the effect of the methoxy group's position on antimicrobial and cytotoxic activity. nih.gov The results suggested that strong intermolecular contacts in one of the complexes might lead to lower bioavailability and reduced bioactivity than anticipated. nih.gov

The following table summarizes the observed effects of fluorine and methoxy substituents on the biological activity of various scaffolds.

| Scaffold/Compound Class | Substituent(s) | Observed Effect on Biological Activity |

| Benzyl triphenylphosphonium cations | ortho-Methoxy | Favorable biological properties for imaging, accelerated liver clearance. nih.gov |

| Benzyl triphenylphosphonium cations | para-Methoxy | Higher uptake in non-targeting organs. nih.gov |

| N-Benzimidazole-derived carboxamides | Hydroxy and Methoxy on phenyl ring | Selective and potent antiproliferative activity. mdpi.com |

| Chalcone derivatives | Multiple Fluorine atoms | Susceptibility to nucleophilic substitution by methoxy group. acgpubs.org |

| Trifluoromethyl methoxyphenyl β-diketones | Methoxy group position | Influences antimicrobial and cytotoxic activity, potentially through effects on bioavailability. nih.gov |

Elucidation of Substituent Effects on Chemical Reactivity and Molecular Stability

The electronic properties of fluorine and methoxy substituents directly influence the chemical reactivity and stability of the 4-(4-fluoro-3-methoxyphenyl)phenol scaffold. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can increase the acidity of nearby protons and influence the molecule's susceptibility to nucleophilic attack. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups on the aromatic ring is crucial. Studies on the synthesis of fluorine- and methoxy-substituted chalcones have shown that the presence of multiple fluorine atoms makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack by a methoxide (B1231860) anion. acgpubs.org This substitution preferentially occurs at the para position, where the negative charge of the intermediate can be effectively delocalized. acgpubs.org

Conversely, in the synthesis of 18F-labeled benzaldehydes, it was found that the presence of a methoxy substituent generally led to higher radiochemical yields in dimethylformamide (DMF) compared to dimethyl sulfoxide (B87167) (DMSO). researchgate.net This suggests that the solvent can play a critical role in modulating the reactivity imparted by the substituents.

The stability of the this compound molecule is also influenced by these substituents. The strong carbon-fluorine bond contributes to increased metabolic stability by blocking sites susceptible to oxidative metabolism. The methoxy group can also influence metabolic pathways, though it can itself be a site of metabolism (O-demethylation).

The following table summarizes the effects of fluorine and methoxy substituents on chemical reactivity.

| Substituent | Inductive Effect | Mesomeric Effect | Impact on Aromatic Ring Reactivity |

| Fluorine | Strong electron-withdrawing (-I) | Weak electron-donating (+M) | Increases susceptibility to nucleophilic attack. acgpubs.org |

| Methoxy | Electron-withdrawing (-I) | Strong electron-donating (+M) | Can either activate or deactivate the ring towards certain reactions depending on its position. |

Rational Design and Optimization Strategies for Enhanced Potency, Selectivity, and Desired Molecular Attributes based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the rational design of new therapeutic agents. By understanding the structure-activity relationships (SAR) of this core, medicinal chemists can strategically modify its structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

A key strategy involves leveraging the known effects of the fluorine and methoxy substituents. For example, the fluorine atom can be used to block metabolic hotspots, thereby increasing the drug's half-life. Its electron-withdrawing nature can also be exploited to fine-tune the acidity of the phenolic hydroxyl group, which may be critical for binding to a biological target.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in this process. nih.gov These techniques allow for the in silico evaluation of how different substitutions on the this compound scaffold might affect binding to a target protein. This can guide the synthesis of compounds with a higher probability of success, saving time and resources. nih.gov For example, in the design of potent and selective TRPV1 agonists, docking experiments and molecular dynamics simulations guided the introduction of specific substituents to improve ligand-binding properties. nih.gov

The following table outlines some rational design strategies based on the this compound scaffold.

| Design Strategy | Rationale | Desired Outcome |

| Introduction of Fluorine | Block metabolic sites, modulate pKa. researchgate.net | Enhanced metabolic stability, improved binding affinity. |

| Variation of Methoxy Position | Probe binding pocket, modulate lipophilicity. nih.gov | Increased potency and selectivity. |

| Bioisosteric Replacement | Replace moieties to improve properties. | Optimized ADME profile. |

| Structure-Based Design | Utilize target protein structure for guided modifications. nih.gov | Higher binding affinity and selectivity. |

Impact of Conformational Flexibility on Molecular Recognition and Ligand Binding

The two aromatic rings in the this compound scaffold are not coplanar and can rotate relative to each other. This conformational flexibility plays a crucial role in how the molecule interacts with its biological target. The degree of this flexibility is influenced by the substituents on the rings.

The traditional "lock-and-key" model of ligand-receptor binding has largely been superseded by models that account for the inherent plasticity of both the ligand and the receptor, such as the "induced-fit" and "conformational selection" models. researchgate.netnih.gov In the induced-fit model, the binding of a ligand induces a conformational change in the receptor, and vice versa. researchgate.netnih.gov In the conformational selection model, the receptor exists as an ensemble of conformations, and the ligand preferentially binds to and stabilizes a specific pre-existing conformation. researchgate.netnih.gov

The conformational flexibility of the this compound scaffold allows it to adopt a low-energy conformation that is complementary to the binding site of its target. The barrier to rotation around the bond connecting the two phenyl rings can be influenced by the size and electronic nature of the ortho substituents. Dynamic NMR measurements on biphenyls have been used to probe the effective size of various substituents by measuring these rotational barriers. researchgate.net

Interestingly, a perfect conformational match between a ligand and its target is not always optimal for specificity. A slight conformational mismatch can actually improve the selectivity of molecular recognition by acting as a form of "conformational proofreading". arxiv.orgarxiv.org This means that the energy penalty associated with the conformational change required for binding can help to discriminate between the intended target and off-target molecules. arxiv.orgarxiv.org

Future Directions and Emerging Research Avenues for 4 4 Fluoro 3 Methoxyphenyl Phenol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of biphenyl (B1667301) compounds has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of synthesizing 4-(4-Fluoro-3-methoxyphenyl)phenol will undoubtedly focus on the principles of green chemistry, aiming for more environmentally benign and efficient processes.

A key area of development will be the refinement of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. acs.orgresearchgate.netmdpi.com This reaction is a powerful tool for forming the crucial carbon-carbon bond between the two aromatic rings of the biphenyl structure. rsc.org Future research will likely concentrate on developing catalytic systems that are more sustainable. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium, or the design of highly efficient palladium catalysts that can be used at very low concentrations. researchgate.net

Furthermore, the choice of solvent is a critical factor in the environmental impact of a synthetic process. Aqueous Suzuki-Miyaura reactions, using water as the solvent, represent a significant step towards greener synthesis. acs.orgresearchgate.net Research into optimizing these aqueous methods for the specific synthesis of fluorinated and methoxylated biphenyl phenols will be crucial. This may involve the development of novel surfactants or water-soluble ligands to facilitate the reaction between the organic substrates and the aqueous medium. researchgate.net Another sustainable approach is the use of "green" alcohol solvents, such as tert-amyl alcohol, in conjunction with nickel catalysis, which offers a less toxic alternative to traditional organic solvents. nih.gov

The activation of the phenol (B47542) group itself presents another opportunity for innovation. Traditional methods often require the conversion of the phenol to a more reactive species, such as a triflate. Future methodologies may explore the direct, in-situ activation of phenols, thereby reducing the number of synthetic steps and minimizing waste. mdpi.com Additionally, processes that allow for the recycling of catalysts and solvents will be paramount in developing truly sustainable industrial-scale production of this compound and its derivatives. google.com

Application in the Design of Advanced Chemical Probes and Imaging Agents

The unique structural features of this compound, particularly the presence of fluorine, make it an attractive candidate for the development of advanced chemical probes and imaging agents. Fluorine's distinct nuclear magnetic resonance (NMR) signal and its limited presence in biological systems provide a clean background for ¹⁹F NMR-based studies and imaging. acs.orgnih.gov

Future research could focus on incorporating this molecule into larger structures designed to act as fluorescent probes. The biphenyl core can be functionalized to create compounds that exhibit changes in their fluorescent properties upon binding to specific ions, proteins, or other biomolecules. mdpi.comresearchgate.net For instance, derivatives could be designed to act as sensors for pH or specific metal cations.

Moreover, the field of ¹⁹F Magnetic Resonance Imaging (MRI) is a rapidly growing area where fluorinated compounds are highly sought after as contrast agents. nih.gov The introduction of fluorine into a molecule can provide a strong MRI signal with no background interference from the body's tissues. nih.gov Derivatives of this compound could be engineered to accumulate in specific tissues or to respond to particular physiological conditions, allowing for highly specific and clear imaging of biological processes such as inflammation or tumor growth. nih.gov

The development of photo-affinity probes is another promising avenue. nih.gov By attaching a photoreactive group and a reporter tag (like biotin) to a derivative of this compound, researchers can create tools to identify the protein targets of bioactive small molecules. nih.govnih.gov This technique is invaluable for elucidating the mechanism of action of new drug candidates.

Expanded Exploration of Undiscovered Biological Targets and Pathways

While the full biological activity profile of this compound is yet to be determined, its structure suggests potential interactions with a range of biological targets. The biphenyl motif is present in numerous biologically active compounds, and the fluorine and methoxy (B1213986) substituents can significantly influence properties like metabolic stability, binding affinity, and membrane permeability. nih.gov

A primary future direction will be the systematic screening of this compound and its derivatives against a wide array of biological targets. This could uncover novel activities in areas such as cancer, inflammation, and neurodegenerative diseases. For example, some biphenyl derivatives have shown potential as inhibitors of enzymes like EGFR tyrosine kinase, which is a target in cancer therapy. researchgate.net The structural similarity to these compounds suggests that this compound could serve as a scaffold for the development of new enzyme inhibitors.

Furthermore, the phenol group is a key feature in many compounds that interact with estrogen receptors. nih.gov Investigating the potential endocrine activity of this compound and its analogs could reveal new applications or important toxicological information.

The exploration of its potential as a modulator of dopamine (B1211576) receptors is another area of interest, given that structurally related biphenyl compounds have been identified as positive allosteric modulators of the D1 receptor, with potential applications in Parkinson's disease. nih.gov High-throughput screening and target identification platforms will be essential in this exploratory phase to uncover previously unknown biological activities and pathways affected by this compound. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science, and the future of this compound research will be no exception. These computational tools can significantly accelerate the design and optimization of new derivatives and predict their properties with increasing accuracy. acs.orgbeilstein-journals.org

One of the key applications of AI will be in the design of novel synthetic routes. Machine learning models can be trained on vast reaction databases to predict the optimal conditions for the synthesis of this compound and its derivatives, potentially leading to higher yields and the discovery of novel, more efficient reaction pathways. beilstein-journals.org

Furthermore, AI and ML are becoming indispensable for predictive toxicology. ijmr.onlinenih.gov By analyzing the structural features of this compound, machine learning models can predict potential adverse effects, such as hepatotoxicity or cardiotoxicity, early in the development process. frontiersin.org This allows for the prioritization of compounds with a higher likelihood of being safe and effective. As AI algorithms and the quality of training data continue to improve, the ability to design bespoke molecules with desired properties and minimal off-target effects will become increasingly sophisticated. acs.orgyoutube.com

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluoro-3-methoxyphenyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example:

- Substitution Reactions : Reacting 4-fluoro-3-methoxyphenylboronic acid with a halogenated phenol under palladium catalysis .

- Suzuki Coupling : Optimize conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80°C) to achieve >80% yield .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to ensure >98% purity .

Table 1 : Key Reaction Parameters

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DMF | 80 | 85 | 98.5 |

| Substitution | None | THF | 60 | 72 | 95.0 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. The fluorine atom induces splitting in aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates molecular weight (e.g., [M-H]⁻ peak at m/z 232.07) .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement, focusing on the fluorine atom’s positional disorder .

- Data Contradictions : If bond lengths deviate >0.05 Å from DFT calculations (e.g., B3LYP/6-31G*), re-examine hydrogen bonding networks or thermal motion parameters .

Table 2 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| C-F Bond Length | 1.35 Å |

Q. What strategies address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test cytotoxicity (MTT assay) across concentrations (1–100 µM) in multiple cell lines (e.g., HeLa, HEK293) to identify IC₅₀ variability .

- Mechanistic Studies : Use SPR or ITC to quantify binding affinity to target enzymes (e.g., kinases) and correlate with activity data .

- Meta-Analysis : Compare logP values (e.g., 2.8 vs. 3.5) to explain differences in membrane permeability across studies .

Q. How does the fluorine atom influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Compute electrostatic potential maps (Gaussian 09, B3LYP/6-311++G**) to show electron-withdrawing effects at the para position .

- Reactivity Tests : Compare nitration rates (HNO₃/H₂SO₄) with non-fluorinated analogs. Fluorine reduces electrophilic substitution at the ortho position by 40% .

Data-Driven Challenges

Q. How can researchers optimize enantiomeric separation of chiral derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.